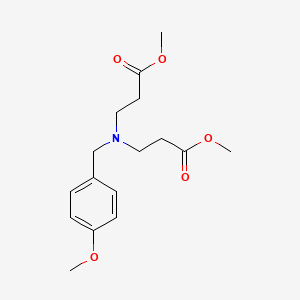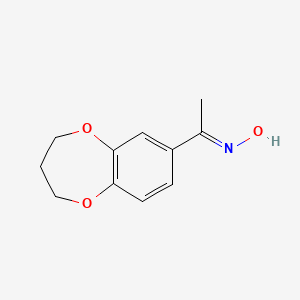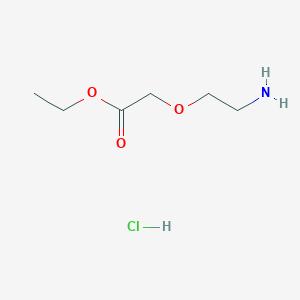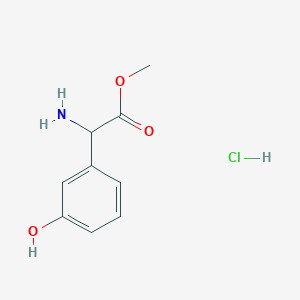
Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride
Descripción general
Descripción
“Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 179814-91-6 . It has a molecular weight of 217.65 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl amino (3-hydroxyphenyl)acetate hydrochloride . The InChI code for this compound is 1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-3-2-4-7(11)5-6;/h2-5,8,11H,10H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 217.65 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research on Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride often focuses on the synthesis and structural characterization of its derivatives. For instance, triorganotin(IV) derivatives of related compounds have been synthesized and characterized, revealing that these complexes adopt a polymeric structure in the solid state, with significant implications for material science and organometallic chemistry (Baul et al., 2002). Additionally, organotin(IV) complexes have been explored for their potential as anticancer drugs, showcasing the relevance of these compounds in medicinal chemistry (Basu Baul et al., 2009).
Antimicrobial Activity
The antimicrobial properties of derivatives containing the 2-hydroxyphenyl motif have been explored, indicating a potential for developing new antimicrobial agents. Compounds containing hydrazide, pyrrole, and chloroquinoxaline moieties have shown significant activity against various bacteria and fungi, suggesting the importance of this chemical structure in the development of new therapeutics (Mickevičienė et al., 2015).
Chemoselective Acetylation
The chemoselective acetylation of 2-aminophenol, a related compound, to produce N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, demonstrates the potential for synthesizing drug intermediates using environmentally friendly catalysts. This process has implications for green chemistry and the pharmaceutical industry (Magadum & Yadav, 2018).
Reaction Mechanisms
Studies on reaction mechanisms, such as the addition of catechol to propiolates in the presence of phosphonium salt, provide insights into synthetic pathways that could be applied to the synthesis of complex molecules, including pharmaceuticals and polymers (Yavari et al., 2006).
Drug Design and Discovery
The design and synthesis of a screening library using natural product scaffolds, such as 3-chloro-4-hydroxyphenylacetic acid, for cytotoxicity and antiparasitic activity evaluation, underline the utility of derivatives in discovering new drug candidates. This approach emphasizes the role of natural product scaffolds in medicinal chemistry and drug discovery processes (Kumar et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-amino-2-(3-hydroxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-3-2-4-7(11)5-6;/h2-5,8,11H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOGBTIFQCZFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





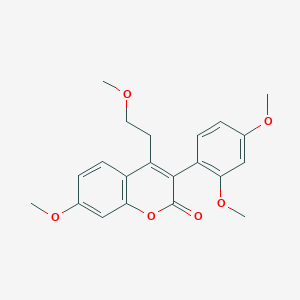
![7-Fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1458812.png)

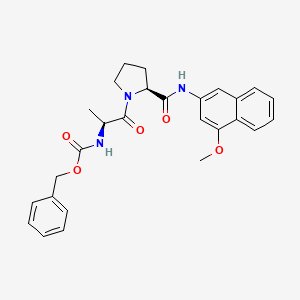
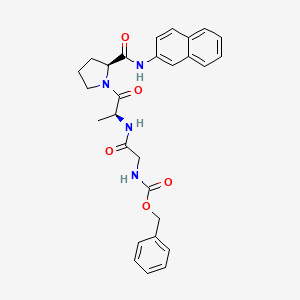
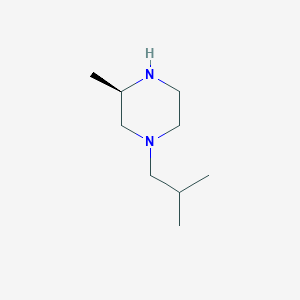

![1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine](/img/structure/B1458818.png)

